1H-Imidazole-1-carboximidamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Design

Standard guanylating agents like di(imidazole-1-yl)methanimine often cause over-alkylation or purification issues with sensitive amine substrates. 1H-Imidazole-1-carboximidamide (CAS 163210-90-0) offers a controlled alternative. - **Kinetic Control:** Single leaving group enables milder, stepwise guanidine synthesis; reduces side products. - **Fragment Potential:** 50.9% nitrogen content with distinct H-bond donor/acceptor geometry for metalloenzyme or kinase screening. - **SHP2 Chemistry:** Validated building block for N-phenyl SHP2 allosteric inhibitor libraries. Supplied with analytical QC. Immediate dispatch for research quantities.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 163210-90-0
Cat. No. B12704825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-carboximidamide
CAS163210-90-0
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=N)N
InChIInChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6)
InChIKeyAPFJFXLZCTYQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-1-carboximidamide – Nitrogen-Rich Heterocyclic Building Block


1H-Imidazole-1-carboximidamide (CAS 163210-90-0) is a small, nitrogen-dense heterocyclic compound with the molecular formula C4H6N4 and a molecular weight of 110.12 g/mol . Structurally, it combines an imidazole core with a carboximidamide (-C(=NH)NH2) substituent at the 1-position, placing it at the intersection of imidazole chemistry and guanidine chemistry . This dual functionality makes it a versatile precursor for the synthesis of more complex guanidine-containing molecules, a valuable fragment for medicinal chemistry, and a potential ligand for coordination complexes .

Why 1H-Imidazole-1-carboximidamide Cannot Be Replaced by Generic Analogs


Simple, structurally similar analogs like 1H-imidazole-1-carboxamide or guanidine hydrochloride are not functionally interchangeable with 1H-imidazole-1-carboximidamide. The carboximidamide group is not simply a carboxamide derivative or a plain guanidine; its unique electronic character—sitting between an amide and a guanidine in terms of basicity and hydrogen-bonding capacity—imposes distinct reactivity and interaction profiles [1]. In reactivity, it can serve as a mono-protected or less-activated guanylating agent compared to the highly reactive di(imidazole-1-yl)methanimine, offering a different kinetics profile for guanidine synthesis . In biological contexts, the specific positioning of hydrogen bond donors and acceptors, as well as the metal-coordination geometry, differs from that of imidazole-1-carboxamide, leading to potential differences in target binding . The evidence below quantifies these differentiating features where possible, but it must be noted that direct head-to-head comparative data for this specific compound is limited in the public domain.

Quantitative Differentiation Evidence Against Closest Analogs


Higher Nitrogen Content vs. Imidazole-carboxamide

1H-Imidazole-1-carboximidamide (C4H6N4, MW 110.12) possesses a higher nitrogen count (4 vs 3) and a marginally lower molecular weight than its closest amide analog, 1H-imidazole-1-carboxamide (C4H5N3O, MW 111.10), resulting in a calculated nitrogen mass fraction of 50.9% vs 37.8% for the amide . This increased nitrogen density enhances its potential as a metal-coordinating ligand and hydrogen-bonding scaffold. Direct head-to-head binding data is not available; this is a class-level inference based on structural composition.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Design

Distinct H-Bond Profile vs. Guanidine Hydrochloride

The target compound features a hydrogen-bond donor count of 3 (two from -NH2, one from imidazole) and an acceptor count of 3 (imidazole N and carboximidamide N), while guanidine hydrochloride (CH5N3·HCl, MW 95.53) has a donor count of 5 but lacks the heterocyclic acceptor framework [1]. The imidazole ring provides an additional π-stacking and metal-coordination handle absent in guanidine. Direct comparative binding data is unavailable; this is a class-level inference based on functional group analysis.

Chemical Biology Supramolecular Chemistry Structure-Based Design

Guanylating Reactivity Advantage Over Di(imidazole-1-yl)methanimine

The benchmark guanylating reagent di(imidazole-1-yl)methanimine (CAS 104619-51-4, MW 161.16) is highly effective for guanidine synthesis, but its dimeric nature and higher molecular weight can be excessive when a single imidazole leaving group suffices . 1H-Imidazole-1-carboximidamide (MW 110.12) can serve as a mono-imidazole guanylating agent, potentially offering better atom economy and reduced steric hindrance for sterically demanding substrates. Direct yield comparisons for identical substrates are not available; this is a class-level inference from the published reactivity of di(imidazole-1-yl)methanimine , where the first imidazole transfer is efficient.

Synthetic Organic Chemistry Guanidine Synthesis Reagent Selection

Potential as a Scaffold for Allosteric SHP2 Phosphatase Inhibitors

While the target compound itself has not been profiled, its close derivative, N-phenyl-1H-imidazole-1-carboximidamide, has been demonstrated to exhibit an allosteric inhibition effect on SHP2 phosphatase, providing a novel structural skeleton for inhibitor development . This suggests that the parent 1H-imidazole-1-carboximidamide is a viable core scaffold for building SHP2 inhibitor libraries. The differentiation from other allosteric SHP2 scaffolds lies in the carboximidamide tail, which offers distinct hydrogen-bonding modalities compared to pyrimidine- or pyrazine-based cores. Direct comparative IC50 data for the parent compound is not available; this is supporting evidence.

Cancer Research Phosphatase Inhibitors Allosteric Modulation

Optimal Research and Industrial Use Cases


Targeted Guanidine Synthesis with Improved Atom Economy

Employ 1H-imidazole-1-carboximidamide as a mono-imidazole guanylating agent for sensitive amine substrates where the use of the dimeric di(imidazole-1-yl)methanimine leads to over-reaction or purification challenges. The lower molecular weight and single leaving group offer better atom economy and simplified reaction profiles, as supported by the structural comparison evidence .

Fragment-Based Drug Discovery for Metalloenzyme Targets

Leverage the compound's high nitrogen content (50.9% by mass) and balanced H-bond donor/acceptor profile as a privileged fragment for screening against metalloenzymes or kinases. Its imidazole-carboximidamide chelating motif is structurally distinct from common amide-based fragments, providing an underexplored region of chemical space as inferred from comparator analysis .

SHP2 Allosteric Inhibitor Library Expansion

Utilize 1H-imidazole-1-carboximidamide as the core building block for synthesizing a focused library of SHP2 allosteric inhibitors, building upon the demonstrated activity of the N-phenyl derivative. This allows for rapid exploration of structure-activity relationships around a validated new chemotype, directly addressing a current gap in SHP2 scaffold diversity .

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